1-Fluoropropane
Overview
Description
1-Fluoropropane, also known as propyl fluoride, is an organic compound with the molecular formula C3H7F. It is a colorless, flammable gas with a faint odor. This compound is part of the alkyl fluoride family, where a fluorine atom is bonded to a carbon atom in a propane chain. The presence of the fluorine atom imparts unique chemical properties to the compound, making it useful in various applications.
Biochemical Analysis
Biochemical Properties
1-Fluoropropane plays a role in biochemical reactions primarily due to its fluorine atom, which can influence the reactivity and interactions of the molecule. It interacts with various enzymes, proteins, and other biomolecules. For instance, the fluorine atom can participate in hydrogen bonding and electrostatic interactions, affecting the binding affinity and specificity of enzymes. Studies have shown that this compound can inhibit certain enzymes by mimicking the transition state of their substrates, thereby acting as a competitive inhibitor .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can disrupt the normal function of G-protein coupled receptors (GPCRs), leading to changes in downstream signaling pathways. Additionally, it can affect the expression of genes involved in metabolic processes, leading to alterations in cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to inhibition or activation of their functions. For instance, this compound can inhibit enzymes by forming stable complexes with their active sites, preventing substrate binding and catalysis. It can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. Studies have shown that high doses of this compound can lead to liver and kidney damage in animal models, indicating a threshold effect for toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its degradation and elimination from the body. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conversion to metabolites. These metabolites can then be further processed and excreted from the body. The presence of fluorine in this compound can affect the metabolic flux and levels of other metabolites in the pathways it participates in .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The distribution of this compound can be influenced by its physicochemical properties, such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoropropane can be synthesized through several methods. One common method involves the reaction of 1-propanol with hydrogen fluoride in the presence of a catalyst. The reaction is typically carried out under anhydrous conditions to prevent the formation of by-products.
Industrial Production Methods: In industrial settings, this compound is produced by the fluorination of propane using elemental fluorine or hydrogen fluoride. The reaction is conducted at elevated temperatures and pressures to achieve high yields. The process requires careful control of reaction conditions to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoropropane undergoes various chemical reactions, including:
Substitution Reactions: In these reactions, the fluorine atom can be replaced by other atoms or groups. For example, this compound can react with halogens to form other halogenated propanes.
Oxidation Reactions: this compound can be oxidized to form fluorinated alcohols or acids under specific conditions.
Reduction Reactions: The compound can be reduced to form propane in the presence of suitable reducing agents.
Common Reagents and Conditions:
Substitution Reactions: Halogens (e.g., chlorine, bromine) and ultraviolet light are commonly used.
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Hydrogen gas in the presence of a metal catalyst like palladium or platinum.
Major Products Formed:
Substitution Reactions: Halogenated propanes.
Oxidation Reactions: Fluorinated alcohols or acids.
Reduction Reactions: Propane.
Scientific Research Applications
1-Fluoropropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is used in studies involving fluorinated analogs of biological molecules to understand their behavior and interactions.
Medicine: this compound derivatives are explored for their potential use in pharmaceuticals, particularly in drug design and development.
Industry: It is used in the production of fluorinated polymers and as a blowing agent in the manufacture of foams.
Mechanism of Action
The mechanism of action of 1-fluoropropane involves its interaction with molecular targets through the fluorine atom. The electronegativity of fluorine allows it to form strong bonds with carbon, influencing the compound’s reactivity. In biological systems, fluorinated compounds can interact with enzymes and receptors, altering their activity and leading to various physiological effects.
Comparison with Similar Compounds
1-Fluorobutane: Similar structure but with an additional carbon atom.
1,1-Difluoroethane: Contains two fluorine atoms and a shorter carbon chain.
1-Fluoropentane: Longer carbon chain with similar reactivity.
Uniqueness of 1-Fluoropropane: this compound is unique due to its specific balance of carbon chain length and fluorine substitution. This balance imparts distinct physical and chemical properties, making it suitable for specific applications where other fluorinated compounds may not be as effective.
Properties
IUPAC Name |
1-fluoropropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7F/c1-2-3-4/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHNUZCXXOTJCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196679 | |
Record name | 1-Fluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
62.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
460-13-9 | |
Record name | Propane, 1-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=460-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Fluoropropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Fluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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